Predicted pKa Elevation of 1.54 Units vs. Unsubstituted Pyridazin-3-yloxyacetic Acid
2-((6-Cyclopropylpyridazin-3-yl)oxy)acetic acid exhibits a predicted pKa of 3.33 ± 0.10, substantially higher than the pKa of 1.79 ± 0.10 for the unsubstituted analog 2-(pyridazin-3-yloxy)acetic acid (CAS 98197-84-3) . This 1.54 log-unit shift means that at pH 7.4, the cyclopropyl derivative exists predominantly in its ionized carboxylate form, whereas the comparator is even more extensively ionized; the differential becomes critical in the pH 2–4 range where protonation states diverge sharply.
| Evidence Dimension | Acid dissociation constant (pKa) |
|---|---|
| Target Compound Data | 3.33 ± 0.10 (Predicted) |
| Comparator Or Baseline | 2-(Pyridazin-3-yloxy)acetic acid (CAS 98197-84-3): 1.79 ± 0.10 (Predicted) |
| Quantified Difference | ΔpKa = +1.54 (target is a weaker acid) |
| Conditions | Predicted values; software/model unspecified on source pages |
Why This Matters
A 1.5-unit pKa difference directly impacts the compound's ionization state at physiological and formulation pH, influencing aqueous solubility, partition coefficient, and suitability for salt formation, all of which are critical decision points in early drug discovery and chemical process development.
